molecular formula C14H19NO3 B1612669 (1R,2R)-N-Boc-1-amino-2-indanol CAS No. 766556-66-5

(1R,2R)-N-Boc-1-amino-2-indanol

Cat. No.: B1612669
CAS No.: 766556-66-5
M. Wt: 249.3 g/mol
InChI Key: ROUONLKDWVQKNB-VXGBXAGGSA-N
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Description

(1R,2R)-N-Boc-1-amino-2-indanol is a chiral compound with significant importance in organic chemistry. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the nitrogen atom of 1-amino-2-indanol. This compound is widely used as a chiral building block in the synthesis of various pharmaceuticals and fine chemicals due to its ability to induce chirality in the resulting products.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-N-Boc-1-amino-2-indanol typically involves the protection of the amino group of 1-amino-2-indanol with a Boc group. This can be achieved through the reaction of 1-amino-2-indanol with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The product is then purified through crystallization or chromatography techniques to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-N-Boc-1-amino-2-indanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various alcohol derivatives.

Scientific Research Applications

(1R,2R)-N-Boc-1-amino-2-indanol has a wide range of applications in scientific research:

    Chemistry: It is used as a chiral building block in asymmetric synthesis and as a ligand in catalytic reactions.

    Biology: The compound is employed in the synthesis of biologically active molecules, including enzyme inhibitors and receptor agonists.

    Medicine: It serves as an intermediate in the production of pharmaceuticals, particularly those requiring chiral purity.

    Industry: The compound is used in the manufacture of fine chemicals and specialty materials

Mechanism of Action

The mechanism of action of (1R,2R)-N-Boc-1-amino-2-indanol involves its ability to induce chirality in the molecules it interacts with. The Boc group provides steric hindrance, which influences the stereochemistry of the reactions it undergoes. This compound can act as a chiral auxiliary, directing the formation of specific enantiomers in asymmetric synthesis .

Comparison with Similar Compounds

Similar Compounds

    (1S,2S)-N-Boc-1-amino-2-indanol: The enantiomer of (1R,2R)-N-Boc-1-amino-2-indanol, which has similar chemical properties but different stereochemistry.

    (1R,2R)-1-amino-2-indanol: The non-Boc protected form, which lacks the steric hindrance provided by the Boc group.

    (1R,2R)-N-Boc-1-amino-2-cyclohexanol: A similar compound with a cyclohexane ring instead of an indane ring

Uniqueness

This compound is unique due to its specific stereochemistry and the presence of the Boc protecting group. This combination allows it to be used effectively in asymmetric synthesis, providing high enantiomeric excess and selectivity in the formation of chiral products.

Properties

IUPAC Name

tert-butyl N-[(1R,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO3/c1-14(2,3)18-13(17)15-12-10-7-5-4-6-9(10)8-11(12)16/h4-7,11-12,16H,8H2,1-3H3,(H,15,17)/t11-,12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROUONLKDWVQKNB-VXGBXAGGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1C(CC2=CC=CC=C12)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1[C@@H](CC2=CC=CC=C12)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70592124
Record name tert-Butyl [(1R,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70592124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

766556-66-5
Record name tert-Butyl [(1R,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70592124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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